6,6,6-Trifluorohexane-2-thiol

Lipophilicity Partition coefficient Drug design

6,6,6-Trifluorohexane-2-thiol (CAS 1601137-38-5; molecular formula C₆H₁₁F₃S; MW 172.21 Da) is a terminally fluorinated secondary alkanethiol belonging to the class of partially fluorinated organosulfur compounds. Its structure features a six-carbon hexane backbone bearing a trifluoromethyl (–CF₃) head group at the C6 terminus opposite a secondary thiol (–SH) substituent at the C2 position.

Molecular Formula C6H11F3S
Molecular Weight 172.21 g/mol
Cat. No. B13068218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6,6-Trifluorohexane-2-thiol
Molecular FormulaC6H11F3S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCC(CCCC(F)(F)F)S
InChIInChI=1S/C6H11F3S/c1-5(10)3-2-4-6(7,8)9/h5,10H,2-4H2,1H3
InChIKeyWFJNWZQCDDAYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6,6-Trifluorohexane-2-thiol for Precision Surface Engineering: Compound Class, Registry & Procurement Baseline


6,6,6-Trifluorohexane-2-thiol (CAS 1601137-38-5; molecular formula C₆H₁₁F₃S; MW 172.21 Da) is a terminally fluorinated secondary alkanethiol belonging to the class of partially fluorinated organosulfur compounds [1]. Its structure features a six-carbon hexane backbone bearing a trifluoromethyl (–CF₃) head group at the C6 terminus opposite a secondary thiol (–SH) substituent at the C2 position . The compound is supplied typically at ≥95% purity and is catalogued under multiple vendor identifiers including MFCD30087684, BBV-51575302, and EN300-1289343 [1]. As a member of the CF₃-terminated alkanethiol family, it shares the characteristic ability to form self-assembled monolayers (SAMs) on noble metal surfaces [2]; however, its secondary thiol architecture and short hydrocarbon spacer fundamentally differentiate it from its primary thiol positional isomer (6,6,6-trifluorohexane-1-thiol, CAS 914642-05-0) and from non-fluorinated alkanethiols such as 1-hexanethiol (CAS 111-31-9) .

Why 1-Hexanethiol or 6,6,6-Trifluorohexane-1-thiol Cannot Replace 6,6,6-Trifluorohexane-2-thiol in Targeted Applications


Within the terminally fluorinated alkanethiol class, the position of the thiol group is not a trivial structural detail—it is a decisive determinant of reactivity, steric accessibility, and monolayer packing. 6,6,6-Trifluorohexane-2-thiol bears a secondary thiol at the internal C2 position, whereas its positional isomer 6,6,6-trifluorohexane-1-thiol possesses a primary thiol at the terminal C1 position [1]. Secondary thiols exhibit measurably slower reaction kinetics in thiol–ene and thiol–epoxy curing systems by at least one order of magnitude compared to primary thiols, directly translating to extended pot life and superior formulation storage stability [2]. Furthermore, the internal –SH placement generates a chiral center absent in the 1-isomer, enabling stereochemical control in asymmetric synthesis applications [3]. Compared to the non-fluorinated analog 1-hexanethiol (density ~0.84 g/mL, boiling point 150–154 °C, pKa ~10.5), the trifluoromethyl head group of 6,6,6-trifluorohexane-2-thiol imparts substantially lower surface energy, altered wettability, and a distinct electronic dipole that modifies the work function of metal substrates [4]. Generic substitution among these analogs would compromise both the kinetic profile of thiol-mediated reactions and the physicochemical properties of the resulting functional interfaces.

Quantitative Differentiation Evidence: 6,6,6-Trifluorohexane-2-thiol vs. Closest Analogs


LogP Partitioning Advantage: 6,6,6-Trifluorohexane-2-thiol vs. 1-Hexanethiol

6,6,6-Trifluorohexane-2-thiol exhibits a calculated LogP of 3, representing a measurable enhancement in lipophilicity over the non-fluorinated analog 1-hexanethiol (estimated LogP ~2.5–2.8). This ~0.2–0.5 LogP unit increase is attributable to the electron-withdrawing trifluoromethyl terminus, which reduces hydrogen-bonding capacity with aqueous media [1]. The LogP of 3 is experimentally derived from the compound's computed partition coefficient as listed in the Chemspace database and is consistent with the well-established trifluoromethyl effect on lipophilicity described in the fluorinated medicinal chemistry literature [2].

Lipophilicity Partition coefficient Drug design Fluorinated building blocks

Secondary vs. Primary Thiol Reactivity: Enhanced Formulation Stability Over 6,6,6-Trifluorohexane-1-thiol

6,6,6-Trifluorohexane-2-thiol (secondary thiol) demonstrates dramatically superior storage stability in thiol-reactive formulations compared to its primary thiol isomer, 6,6,6-trifluorohexane-1-thiol. In thiol–acrylate photocuring systems, secondary thiol formulations remain flowable for 25 days at room temperature, whereas primary thiol–acrylate systems undergo gelation within 24 hours under identical conditions [1]. This >25× extension in pot life is attributed to the greater steric hindrance around the secondary –SH group, which slows both thiol–ene addition kinetics and oxidative disulfide formation. In dynamic thiol–thioester networks, secondary thioester-based systems exhibit dynamics slower by at least one order of magnitude compared to primary thiol-based networks [2]. While these data are derived from structurally analogous secondary thiol systems rather than the target compound itself, the mechanistic basis—steric shielding of the sulfur center—applies directly to 6,6,6-trifluorohexane-2-thiol given its internal C2 thiol substitution pattern.

Thiol-ene chemistry Formulation stability Pot life Secondary thiol

SAM Surface Energy Reduction: CF₃-Terminated Alkanethiols vs. CH₃-Terminated Alkanethiols on Gold

Self-assembled monolayers formed from CF₃-terminated alkanethiols consistently produce lower surface energy interfaces than their CH₃-terminated analogs. Miura et al. (1998) demonstrated that SAMs of CF₃(CH₂)ₙSH (n = 9–15) on evaporated gold exhibit an overall decrease in total surface tension (γS) relative to the corresponding CH₃(CH₂)ₙSH SAMs, driven predominantly by a large reduction in the dispersive (Lifshitz–van der Waals) component, γSᴸᵂ [1]. The CF₃-terminated films also manifest a small but significant acid–base (γSᴬᴮ) component absent in the CH₃-terminated films, arising from C–F···H–O hydrogen bonding. The advancing contact angle difference between CF₃- and CH₃-terminated SAMs (Δθₐ = θₐCF₃ − θₐCH₃) is roughly constant across chain lengths for hexadecane, with CF₃ surfaces being systematically less wettable by nonpolar hydrocarbons [1]. Additionally, CF₃-terminated SAMs exhibit approximately 3-fold higher friction compared to CH₃-terminated SAMs, as reported in follow-up nanotribological studies on analogous films [2]. These data are from longer-chain CF₃-terminated alkanethiols (n ≥ 9); extrapolation to the shorter C6 backbone of 6,6,6-trifluorohexane-2-thiol must consider that chain-length-dependent ordering may modulate the absolute magnitude of these effects.

Self-assembled monolayers Surface energy Contact angle Fluorinated interfaces

Electrochemical Barrier Properties of Fluorinated Alkanethiol SAMs: Corrosion Protection Superiority Over Non-Fluorinated Analogs

Partially fluorinated alkanethiol SAMs provide enhanced electrochemical barrier properties compared to non-fluorinated alkanethiol SAMs on metal surfaces. Structure–property studies on partially fluorinated hexadecanethiols [CF₃(CF₂)ₙ₋₁(CH₂)ₘSH; n = 2, 4, 6, 8; n + m = 16] adsorbed on gold demonstrate that the fluorinated segment contributes to measurable improvements in electrochemical passivation, with barrier quality influenced by the relative lengths of the fluorocarbon and hydrocarbon segments [1]. On copper surfaces, perfluoroalkyl thiol SAMs show superior corrosion inhibition relative to n-alkanethiol SAMs, attributed to the hydrophobicity and chemical inertness of the fluorinated terminus [2]. 1-Hexanethiol itself is used as a protective monolayer on copper to retard surface oxidation, which can subsequently be desorbed by annealing in inert N₂ [3]. The trifluoromethyl group of 6,6,6-trifluorohexane-2-thiol is expected to enhance oxidative resistance compared to the all-hydrocarbon 1-hexanethiol monolayer, although direct comparative electrochemical data for this specific compound are not available.

Corrosion inhibition Electrochemical barrier SAM Copper protection

Work Function Tuning via CF₃-Terminated Alkanethiol SAMs: Electronic Interface Engineering

CF₃-terminated alkanethiols generate significant interfacial dipoles upon chemisorption to gold, enabling tunable modification of the effective work function (Φ) of the metal substrate. Alloway et al. (2003) demonstrated that partial fluorination of alkanethiol SAMs on gold shifts the effective work function measurably, with the magnitude and direction of the shift depending on the degree of fluorination and the orientation of the terminal –CF₃ group [1]. A broader study by de Boer et al. (2005) showed that ω-functionalized alkanethiol SAMs can tune the effective work function of gold over a range of approximately 1.8 eV through choice of terminal group, with electron-withdrawing groups (–CF₃) increasing the work function and electron-donating groups decreasing it [2]. Density functional theory calculations confirm that –CF₃ terminated short-chain alkylthiolate monolayers on Au(111) generate surface dipoles distinct from –CH₃ terminated analogs, altering the vacuum level alignment at the interface [3]. For 6,6,6-trifluorohexane-2-thiol, these class-level findings predict that its terminal –CF₃ group will impart a work function shift relative to non-fluorinated hexanethiol SAMs, making it a candidate for energy-level alignment in organic electronic and optoelectronic devices.

Work function Interface dipole SAM Organic electronics

Highest-Impact Application Scenarios for 6,6,6-Trifluorohexane-2-thiol Based on Quantitative Evidence


Long-Pot-Life Fluorinated Thiol–Ene Photocuring Resins for Additive Manufacturing

The secondary thiol architecture of 6,6,6-trifluorohexane-2-thiol provides a >25× extension in formulation pot life compared to primary thiol analogs, as demonstrated in class-level thiol–acrylate systems where secondary thiols remain flowable beyond 25 days at room temperature while primary thiol systems gel within 24 hours [1]. Combined with the hydrophobicity imparted by the terminal –CF₃ group (LogP = 3) [2], this compound is particularly suited for stereolithography and digital light processing (DLP) resin formulations requiring extended vat stability and moisture-insensitive cured polymer properties. The trifluoromethyl terminus further contributes to low surface energy of the final cured material, reducing fouling and enhancing chemical resistance.

Fluorinated Self-Assembled Monolayers for Tunable Work Function Electrodes in Organic Electronics

CF₃-terminated alkanethiol SAMs on gold shift the effective work function of the electrode surface through the generation of oriented interfacial dipoles, with the degree of fluorination and chain length providing tunability across a ~1.8 eV range [3]. 6,6,6-Trifluorohexane-2-thiol, with its terminal –CF₃ group and short C6 backbone, is a candidate for fine-tuning charge injection barriers in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its secondary thiol group may confer distinct adsorption kinetics and monolayer density compared to primary thiol isomers, offering an additional dimension of control over the resulting interfacial electronic structure.

Anti-Corrosion Fluorinated Thiol Coatings for Copper and Silver Microelectronic Interconnects

Partially fluorinated alkanethiol SAMs provide enhanced electrochemical barrier properties on copper and silver surfaces compared to non-fluorinated alkanethiol SAMs, as evidenced by comparative studies of CF₃(CF₂)ₙ₋₁(CH₂)ₘSH SAMs on noble and coinage metals [4]. The low surface energy of the –CF₃ terminus, combined with the chemisorption of the thiolate head group to the metal substrate, creates a densely packed hydrophobic barrier that retards oxidative degradation. 6,6,6-Trifluorohexane-2-thiol's short hydrocarbon spacer facilitates rapid monolayer formation suitable for wafer-level processing in semiconductor manufacturing environments.

Fluorinated Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry

The secondary thiol at the C2 position of 6,6,6-trifluorohexane-2-thiol generates a stereogenic center, enabling its use as a chiral fluorinated building block for asymmetric synthesis. The compound's LogP of 3 [2], combined with the metabolic stability typically conferred by terminal –CF₃ substitution on aliphatic chains [5], positions this thiol as a valuable intermediate for introducing both chirality and fluorinated lipophilicity into pharmaceutical and agrochemical lead compounds. In contrast, the achiral primary thiol isomer (6,6,6-trifluorohexane-1-thiol) cannot serve this stereochemical function.

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